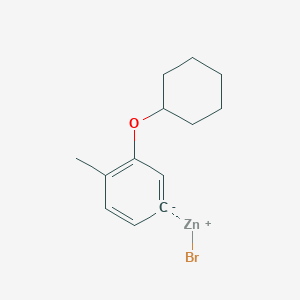
3-Cyclohexyloxy-4-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of the cyclohexyloxy and methyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE typically involves the reaction of 3-cyclohexyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of the Grignard Reagent: The bromide precursor is reacted with magnesium in dry THF to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc species.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is employed in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers use this compound to develop new drug candidates and study their biological activities.
Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylzinc Bromide: Similar in structure but lacks the phenyl ring, making it less versatile in certain reactions.
Phenylzinc Bromide: Lacks the cyclohexyloxy and methyl groups, resulting in different reactivity and selectivity.
Benzylzinc Bromide: Contains a benzyl group instead of the cyclohexyloxy and methyl groups, leading to different applications.
Uniqueness
3-CYCLOHEXYLOXY-4-METHYLPHENYLZINC BROMIDE is unique due to the presence of both cyclohexyloxy and methyl groups on the phenyl ring. These substituents enhance its reactivity and selectivity, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclohexyloxy-2-methylbenzene-5-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h5,7,10,12H,2-4,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UCFPHNBEQSFCLA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC2CCCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


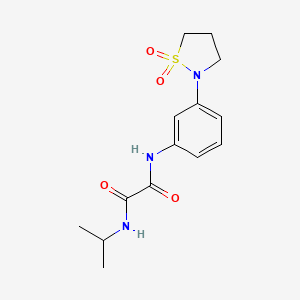
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
![(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine](/img/structure/B14874112.png)
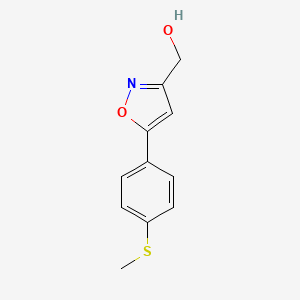
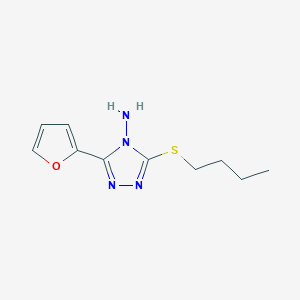
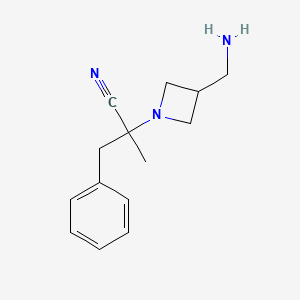
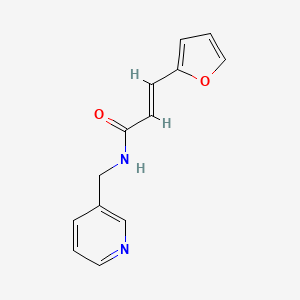
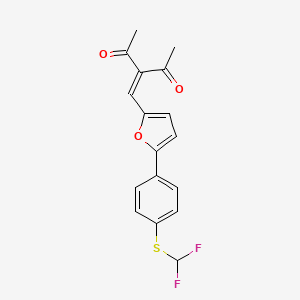
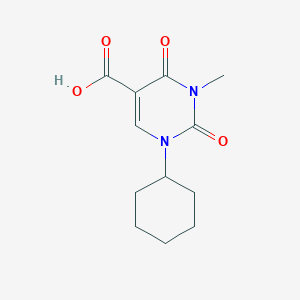
![1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14874152.png)
![Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane](/img/structure/B14874158.png)
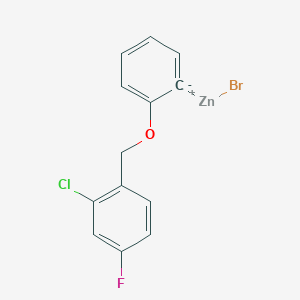
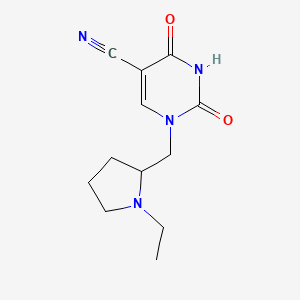
![N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14874180.png)
